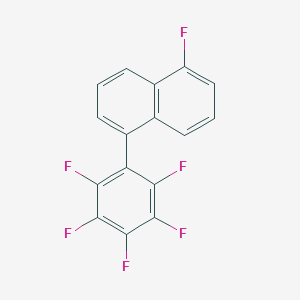
1-Fluoro-5-(perfluorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-5-(perfluorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the first position of the naphthalene ring and a perfluorophenyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-(perfluorophenyl)naphthalene can be synthesized through a multi-step process involving the introduction of the fluorine atom and the perfluorophenyl group onto the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the fluorine atom. The perfluorophenyl group can be introduced through a coupling reaction using a suitable perfluorophenyl halide and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-5-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and the perfluorophenyl group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted naphthalenes depending on the nature of the substituent.
Oxidation Products: Naphthoquinones and related compounds.
Reduction Products: Dihydro derivatives of naphthalene.
Aplicaciones Científicas De Investigación
1-Fluoro-5-(perfluorophenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism of action of 1-Fluoro-5-(perfluorophenyl)naphthalene involves its interaction with various molecular targets and pathways. The fluorine atom and the perfluorophenyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Fluoronaphthalene: Similar in structure but lacks the perfluorophenyl group.
1-Bromonaphthalene: Contains a bromine atom instead of a fluorine atom.
1-Chloronaphthalene: Contains a chlorine atom instead of a fluorine atom.
Uniqueness: 1-Fluoro-5-(perfluorophenyl)naphthalene is unique due to the presence of both the fluorine atom and the perfluorophenyl group, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Propiedades
Fórmula molecular |
C16H6F6 |
|---|---|
Peso molecular |
312.21 g/mol |
Nombre IUPAC |
1-fluoro-5-(2,3,4,5,6-pentafluorophenyl)naphthalene |
InChI |
InChI=1S/C16H6F6/c17-10-6-2-3-7-8(10)4-1-5-9(7)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H |
Clave InChI |
IYNODPGTYIERAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



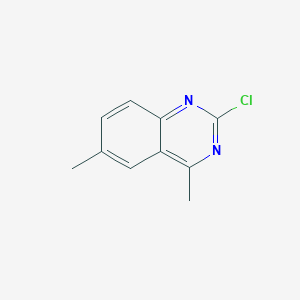
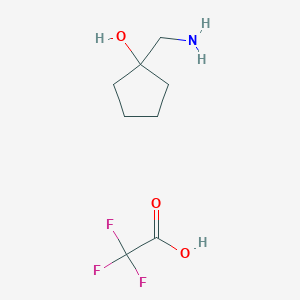
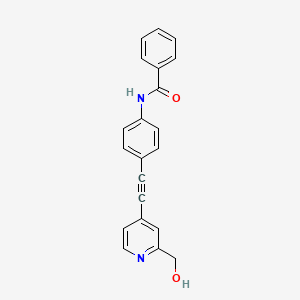
![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)


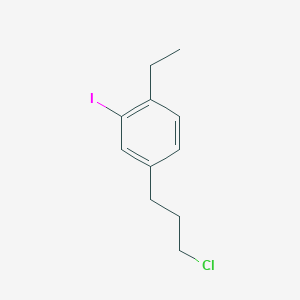
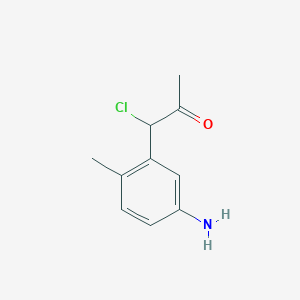
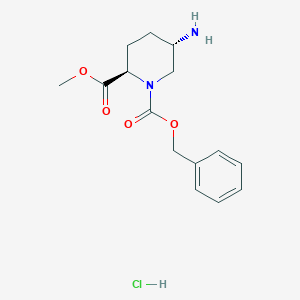
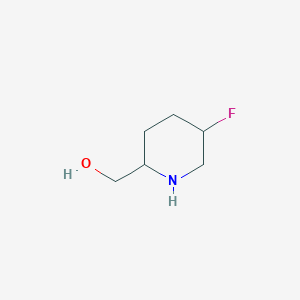
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)


